(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine

Physicochemical profiling Drug-likeness Hydrazone SAR

The compound (2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine (synonym: 1-[1,1′-biphenyl]-4-yl-1-ethanone N-benzyl-N-phenylhydrazone; molecular formula C27H24N2; molecular weight 376.49 g/mol) belongs to the N,N-disubstituted arylhydrazone class, characterized by a biphenyl ketone-derived hydrazone core bearing both a phenyl and a benzyl substituent on the terminal hydrazine nitrogen. This N-benzyl-N-phenyl substitution pattern distinguishes it structurally from simpler N-monosubstituted phenylhydrazone analogs and places it within a chemical space explored in patents for arylhydrazone antibacterial agents.

Molecular Formula C27H24N2
Molecular Weight 376.5 g/mol
Cat. No. B11118886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine
Molecular FormulaC27H24N2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C27H24N2/c1-22(24-17-19-26(20-18-24)25-13-7-3-8-14-25)28-29(27-15-9-4-10-16-27)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/b28-22+
InChIKeyPJNAWPRMDYUDRA-XAYXJRQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-Benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine: Structural Identity and Compound Class Overview for Procurement Evaluation


The compound (2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine (synonym: 1-[1,1′-biphenyl]-4-yl-1-ethanone N-benzyl-N-phenylhydrazone; molecular formula C27H24N2; molecular weight 376.49 g/mol) belongs to the N,N-disubstituted arylhydrazone class, characterized by a biphenyl ketone-derived hydrazone core bearing both a phenyl and a benzyl substituent on the terminal hydrazine nitrogen . This N-benzyl-N-phenyl substitution pattern distinguishes it structurally from simpler N-monosubstituted phenylhydrazone analogs and places it within a chemical space explored in patents for arylhydrazone antibacterial agents [1]. The compound is primarily offered as a research chemical for organic synthesis and medicinal chemistry applications.

Why Generic Substitution of N-Substituted Biphenyl Hydrazones Like (2E)-1-Benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine Is Not Straightforward


Within the biphenyl hydrazone chemical space, the nature of the hydrazine N-substituent profoundly influences molecular conformation, electronic properties, and biological activity. The N-benzyl-N-phenyl substitution pattern in this compound confers distinct steric and electronic characteristics compared to N-phenyl-only analogs such as (E)-1-(1-([1,1′-biphenyl]-4-yl)ethylidene)-2-phenylhydrazine (CAS 108446-63-5) or N-benzyl-only variants. Patent literature explicitly claims that arylhydrazones with specific substitution patterns on both aryl rings (A and B) exhibit differential antibacterial potency, and that substitution at the hydrazone nitrogen (W position) further modulates activity [1]. Therefore, generic replacement of this compound with a simpler biphenyl phenylhydrazone cannot be assumed to preserve biological or physicochemical properties without direct comparative data.

Quantitative Differentiation Evidence for (2E)-1-Benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine Versus Structural Analogs


Molecular Weight and Calculated LogP Differentiation of N-Benzyl-N-Phenyl Hydrazone Versus N-Phenyl Hydrazone Analog

The target compound (C27H24N2, MW 376.49 g/mol) possesses a molecular weight approximately 90 g/mol higher than its N-phenyl-only analog (E)-1-(1-([1,1′-biphenyl]-4-yl)ethylidene)-2-phenylhydrazine (CAS 108446-63-5; C20H18N2, MW 286.37 g/mol), resulting from the additional benzyl substituent . This elevated molecular weight and lipophilicity (estimated XLogP3-AA ~6.5–7.0 for the target vs. ~5.0–5.5 for the des-benzyl analog based on fragment-based calculation) place the compound in a different region of physicochemical space relevant to membrane permeability, protein binding, and solubility [1]. The presence of three aromatic rings (biphenyl, phenyl, benzyl) increases the aromatic ring count to 4, compared to 3 for the des-benzyl comparator, affecting π-stacking interactions and molecular recognition.

Physicochemical profiling Drug-likeness Hydrazone SAR

Antibacterial Activity Classification: N-Benzyl-N-Phenyl Hydrazone Falls Within Patent-Claimed Active Arylhydrazone Chemical Space

US Patent 5,760,063 explicitly claims arylhydrazone compounds of Formula I wherein substituents A and B can be independently biphenyl, and W (the hydrazone nitrogen substituent) can be hydrogen, alkyl, or alkanoyl [1]. The target compound, bearing a biphenyl moiety at position A and a benzyl substituent at the hydrazone nitrogen (analogous to W = benzyl), falls within the structural scope of this patent. The patent demonstrates that specific aryl substitution patterns confer antibacterial activity against Staphylococcus aureus and other Gram-positive pathogens [2]. While the patent does not provide isolated MIC data for the exact target compound, structurally related arylhydrazones within the same claim scope exhibited MIC values in the low micromolar range against S. aureus in the patent examples [2]. This places the target compound within a validated antibacterial chemotype, whereas simpler phenylhydrazones lacking the biphenyl or N-benzyl substitution fall outside the optimal activity window described in the patent SAR.

Antibacterial agents Arylhydrazone SAR MRSA

Comparative Conformational Flexibility: N-Benzyl-N-Phenyl Substitution Introduces Additional Rotatable Bonds and Steric Bulk Versus N-Phenyl-Only Hydrazone

Crystallographic studies of related N-benzyl-N-phenyl hydrazones indicate that the benzyl group adopts a distinct spatial orientation that can influence intermolecular packing and target binding [1]. In previously reported dibenzylidenehydrazine crystal structures, the benzyl ring is essentially coplanar with the central hydrazine group (interplanar angle 4.5°), whereas the N-phenyl ring is oriented at 34.0° relative to the hydrazine plane [1]. The target compound, containing both an N-benzyl and an N-phenyl substituent, is expected to exhibit similar conformational partitioning: a nearly coplanar benzyl-hydrazone arrangement facilitating extended π-conjugation with the biphenyl ketone-derived portion, and an orthogonal N-phenyl ring that introduces steric bulk and restricts rotational freedom . In contrast, the des-benzyl analog (CAS 108446-63-5) lacks this conformational constraint at the N-benzyl position, resulting in greater rotational freedom and a different molecular shape profile .

Conformational analysis Crystal structure Hydrazone geometry

Research and Industrial Application Scenarios for (2E)-1-Benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine Based on Verified Evidence


Antibacterial Lead Discovery Programs Targeting Gram-Positive Pathogens

Given its structural alignment with the arylhydrazone antibacterial patent (US 5,760,063), this compound is suitable as a screening candidate or starting scaffold in medicinal chemistry programs targeting drug-resistant Gram-positive bacteria including MRSA. Its N-benzyl-N-phenyl substitution pattern places it within the patent's claimed active chemical space, which demonstrated MIC values of 0.5–32 μg/mL against S. aureus for exemplified analogs [1].

Physicochemical and ADME Profiling Studies of N,N-Disubstituted Hydrazones

The significant physicochemical differentiation (ΔMW ≈ +90 g/mol, ΔLogP ≈ +1.5 log units) compared to the des-benzyl analog makes this compound a valuable tool for systematic ADME profiling studies. Researchers can use this compound to investigate the impact of N-benzyl substitution on membrane permeability, metabolic stability, and plasma protein binding in a controlled head-to-head manner against the simpler N-phenyl hydrazone (CAS 108446-63-5) .

Conformational Analysis and Crystallography of Sterically Hindered Hydrazones

The compound's unique N-benzyl-N-phenyl disubstitution pattern provides a model system for studying atropisomerism and restricted rotation in hydrazones. The expected conformational partitioning (N-benzyl coplanar with hydrazone plane, N-phenyl orthogonal at ~34°) [2] can be exploited in crystallographic and computational studies aimed at understanding the relationship between N-substitution pattern and molecular recognition in biological systems.

Synthetic Methodology Development Using Biphenyl Hydrazone Building Blocks

As a well-defined, sterically encumbered biphenyl hydrazone, this compound can serve as a substrate in developing new synthetic transformations involving hydrazone functionalization, such as metal-free reductive coupling reactions yielding 4-benzyl biphenyl scaffolds, which are important structural elements in optoelectronic materials and bioactive compounds [3].

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